molecular formula C20H20F3NO3S B11653506 Propan-2-yl 2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11653506
M. Wt: 411.4 g/mol
InChI Key: NBTQNAKXGIXIAP-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a benzamido group, and a tetrahydrobenzothiophene core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzamido group and the incorporation of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Benzamido Group: This step often involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.

    Incorporation of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclization to Form the Tetrahydrobenzothiophene Core: This step may involve intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

PROPAN-2-YL 2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzamido group may interact with biological receptors or enzymes. The tetrahydrobenzothiophene core can provide structural rigidity and influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    PROPAN-2-YL 2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: shares similarities with other trifluoromethylated benzamido compounds and tetrahydrobenzothiophene derivatives.

    Other Trifluoromethylated Compounds: These compounds often exhibit enhanced metabolic stability and bioactivity due to the presence of the trifluoromethyl group.

    Other Benzamido Compounds: These compounds are known for their interactions with biological receptors and enzymes.

Uniqueness

The uniqueness of PROPAN-2-YL 2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzamido group and tetrahydrobenzothiophene core contribute to its bioactivity and structural rigidity.

Properties

Molecular Formula

C20H20F3NO3S

Molecular Weight

411.4 g/mol

IUPAC Name

propan-2-yl 2-[[3-(trifluoromethyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H20F3NO3S/c1-11(2)27-19(26)16-14-8-3-4-9-15(14)28-18(16)24-17(25)12-6-5-7-13(10-12)20(21,22)23/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,24,25)

InChI Key

NBTQNAKXGIXIAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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